molecular formula C17H20ClN5O2 B2634857 N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946324-71-6

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2634857
CAS No.: 946324-71-6
M. Wt: 361.83
InChI Key: YAANFUKNFPLMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. With a molecular weight of 379.82 g/mol and the CAS Number 946372-33-4, this piperazine-1-carboxamide derivative features a 3-chloro-4-fluorophenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety . The 3-chloro-4-fluorophenyl substituent is a recognized pharmacophore in kinase inhibitors, known to contribute to target binding through specific halogen interactions . This compound serves as a valuable building block in chemistry for the synthesis of more complex molecules, as its functional groups allow for diverse chemical modifications . Piperazine-linked pyrimidines, like this one, are investigated as potential inhibitors of the NF-κB signaling pathway, a key therapeutic target in diseases such as breast cancer . Furthermore, structurally related piperazine-carboxamide compounds have been studied for their analgesic activity, functioning as potent TRPV1 antagonists . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-6-8-23(9-7-22)17(24)21-14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANFUKNFPLMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the piperazine derivative.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group is attached through a condensation reaction between a pyrimidine derivative and the piperazine intermediate.

    Methoxylation and Methylation: The final steps involve methoxylation and methylation reactions to introduce the methoxy and methyl groups on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have identified this compound as a potential inhibitor of key plasmodial kinases, specifically PfGSK3 and PfPK6, which are novel drug targets for combating malaria. The compound demonstrated promising in vitro activity against these kinases, with IC50 values indicating effective inhibition. For instance, analogues of this compound were shown to retain activity on PfPK6 with IC50 values as low as 153 nM, suggesting its viability as a lead compound in antimalarial drug development .

Cancer Therapeutics

The compound's structural features make it a candidate for cancer therapy, particularly through its interaction with various protein kinases involved in cell proliferation and survival pathways. The ability to modulate kinase activity can lead to the development of targeted therapies that inhibit tumor growth. A study highlighted the modification of the piperazine ring to enhance potency against specific cancer cell lines, showcasing the compound's versatility in structure-activity relationship studies .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

Modification Effect on Activity IC50 (nM)
Piperazine ring substitutionIncreased potency on PfPK6153 ± 12
Methylation of piperazine nitrogenEnhanced activity on PfGSK3226 ± 14
Non-basic amide substituentsSlight increase in potency on both kinases215 ± 21
Cyclopropylamine analogueImproved potency on PfGSK3328 ± 40

This table illustrates how structural modifications can significantly impact the biological activity of the compound, providing insights for further development.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines and malaria parasites. These studies typically involve dose-response curves to determine IC50 values and assess the selectivity of the compound towards target kinases compared to non-target proteins.

In Vivo Efficacy

While preliminary in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be essential for understanding pharmacokinetics, bioavailability, and potential side effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Piperazine Carboxamide Derivatives

The compound’s 3-chlorophenyl group is a common motif in medicinal chemistry, as seen in analogs like A5 (N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) from . However, replacing the quinazolinylmethyl group in A5 with a 6-methoxy-2-methylpyrimidin-4-yl group introduces distinct electronic and steric properties. Key comparisons include:

Compound Substituents (R1/R2) Melting Point (°C) Yield (%) Notable Features
Target Compound R1: 3-Cl; R2: 6-OMe, 2-Me-pyrimidine Not reported Not reported Enhanced pyrimidine substitution
A5 () R1: 3-Cl; R2: Quinazolinylmethyl 193.3–195.2 47.7 Quinazoline core for hydrogen bonding
A6 () R1: 4-Cl; R2: Quinazolinylmethyl 189.8–191.4 48.1 Chlorine position affects solubility
CPIPC () R1: 1H-indazol-6-yl; R2: 5-Cl-pyridinyl Not reported Not reported TRPV1 agonism (IC50 data available)

Key Observations :

  • The 3-chlorophenyl group in the target compound and A5 may confer similar hydrophobic interactions in target binding .
  • The 6-methoxy group on the pyrimidine ring could improve metabolic stability compared to unsubstituted pyrimidines .

Comparison with TRPM8/TRPV1 Modulators

highlights BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide), a TRPM8 inhibitor. While BCTC shares a piperazine carboxamide scaffold, its 3-chloropyridinyl group and tert-butylphenyl substituent differ from the target compound’s pyrimidine and 3-chlorophenyl groups. This suggests divergent target selectivity:

  • BCTC : IC50 ~10 nM for TRPM8 inhibition .

The target compound’s pyrimidine ring may engage in π-π stacking with aromatic residues in ion channels, akin to BCTC’s pyridine moiety, but its methoxy group could reduce off-target effects.

Impact of Heterocyclic Modifications

and emphasize the role of heterocyclic systems in bioactivity:

  • Compound 6 (): Thieno[3,2-d]pyrimidin-4-yl group enhances mitochondrial toxicity under glucose starvation .

The target compound’s 6-methoxy-2-methylpyrimidin-4-yl group balances lipophilicity and polarity, which may optimize blood-brain barrier penetration compared to bulkier substituents in A24.

Enzymatic Inhibition and Substituent Trends

provides IC50 data for aspartate aminotransferase inhibitors:

  • N-(3-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide : IC50 = 52,000 nM .
  • N-(4-Acetylphenyl) analog : IC50 = 16,000 nM .

This suggests that electron-withdrawing groups (e.g., acetyl) on the phenyl ring improve potency. The target compound’s 3-chlorophenyl group may similarly enhance binding, but its pyrimidine substituents could further modulate activity.

Biological Activity

N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H18ClN3O2
  • Molecular Weight : 303.78 g/mol
  • CAS Number : [not specified in the sources]

Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with specific molecular targets:

  • Receptor Modulation : The compound has shown potential as a modulator of various receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .
  • Antiviral Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antiviral properties, potentially inhibiting viral replication through interference with viral RNA synthesis .
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities against various pathogens, indicating that this compound may share these properties .

In Vitro Studies

Table 1 summarizes the in vitro biological activities observed for this compound and related compounds.

Activity TypeTarget Pathogen/Cell LineIC50 (µM)References
AntiviralHCV6.7
AntibacterialS. aureus0.0039
AntifungalC. albicans3.125
Receptor Binding5-HT2A receptor20

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy against Hepatitis C Virus (HCV), this compound showed significant inhibition of viral replication at a concentration of 6.7 µM, demonstrating its potential as a therapeutic agent against HCV infections .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives, where this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus with an IC50 value of 0.0039 µM, indicating strong bactericidal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.